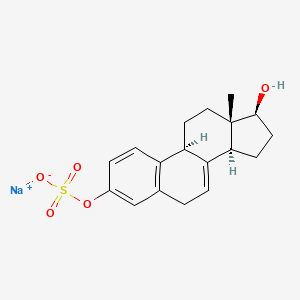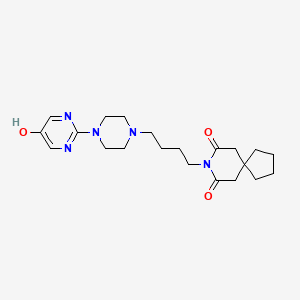
Etoricoxib D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK-0663 D4, also known as Etoricoxib D4, is a deuterium-labeled version of Etoricoxib. Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This compound is primarily used for scientific research purposes .
Mechanism of Action
Target of Action
Etoricoxib D4, like other COX-2 selective inhibitors, primarily targets the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins (PGs) from arachidonic acid .
Mode of Action
This compound selectively inhibits the COX-2 enzyme, preventing the production of prostaglandins (PGs) from arachidonic acid . This selective inhibition is approximately 106 times more for COX-2 than for COX-1 . The reduction in PGs generation is the primary result of this compound’s interaction with its target .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostanoid biosynthesis pathway . By selectively inhibiting the COX-2 enzyme, this compound reduces the generation of prostanoids, including prostaglandins, from arachidonic acid . This action has downstream effects on inflammation and pain, which are often mediated by these prostanoids .
Pharmacokinetics
This compound exhibits high bioavailability when administered orally . It is extensively protein-bound, primarily to plasma albumin . This compound is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme . The elimination half-life of this compound is approximately 22 hours, enabling once-daily dosing . It is excreted following biotransformation to carboxylic acid and glucuronide metabolites, with little of the drug being eliminated unchanged in the urine .
Result of Action
The primary molecular effect of this compound’s action is the reduction in the generation of prostaglandins from arachidonic acid . This leads to cellular effects such as reduced inflammation and pain. Clinically, this compound has been shown to be effective in relieving symptoms of various forms of arthritis, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, as well as chronic low back pain, acute pain, and gout .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 isoenzyme could potentially affect the metabolism of this compound .
Biochemical Analysis
Biochemical Properties
Etoricoxib D4 selectively inhibits isoform 2 of the cyclo-oxigenase enzyme (COX-2) to reduce the generation of prostaglandins (PGs) from arachidonic acid . This interaction with COX-2 is the primary biochemical reaction involving this compound.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It is used to relieve inflammatory and painful symptoms of various forms of arthritis, indicating its role in modulating cell signaling pathways and cellular metabolism related to inflammation and pain .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of the COX-2 enzyme . This reduces the generation of prostaglandins from arachidonic acid, which are involved in inflammation and pain signaling .
Temporal Effects in Laboratory Settings
The elimination half-life of this compound is approximately 20 hours in healthy subjects, enabling once-daily dosing . It is metabolized extensively via oxidation, and the metabolites are excreted largely in the urine .
Dosage Effects in Animal Models
The effects of these drugs can vary with different dosages, and high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
This compound is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme . It is eliminated following biotransformation to carboxylic acid and glucuronide metabolites that are excreted in urine and feces .
Transport and Distribution
This compound is extensively protein bound, primarily to plasma albumin, and has an apparent volume of distribution of 120 L in humans . The area under the plasma concentration-time curve (AUC) of this compound increases in proportion to increasing oral doses between 5 and 120 mg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-0663 D4 involves the incorporation of deuterium atoms into the Etoricoxib molecule. The deuterium labeling is achieved through specific chemical reactions that replace hydrogen atoms with deuterium. The detailed synthetic route and reaction conditions are proprietary and typically involve multiple steps, including the use of deuterated reagents and catalysts .
Industrial Production Methods
Industrial production of MK-0663 D4 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out in specialized facilities equipped to handle deuterated compounds .
Chemical Reactions Analysis
Types of Reactions
MK-0663 D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert MK-0663 D4 into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of MK-0663 D4 .
Scientific Research Applications
MK-0663 D4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium effects on chemical reactions.
Biology: Employed in biological studies to investigate the metabolic pathways and interactions of deuterated compounds.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of deuterated drugs in the body.
Industry: Applied in the development of new pharmaceuticals and in the study of drug metabolism and stability
Comparison with Similar Compounds
Similar Compounds
Rofecoxib: Another COX-2 selective inhibitor with similar anti-inflammatory properties.
Valdecoxib: A COX-2 inhibitor used for similar therapeutic purposes.
Celecoxib: A widely used COX-2 inhibitor with a similar mechanism of action.
Nimesulide: A selective COX-2 inhibitor with anti-inflammatory effects.
Etodolac: An NSAID with preferential COX-2 inhibition.
Meloxicam: A COX-2 selective inhibitor used for pain and inflammation.
Uniqueness
MK-0663 D4 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms can enhance the stability and metabolic profile of the compound, making it a valuable tool in various research applications .
Properties
IUPAC Name |
5-chloro-2-(6-methylpyridin-3-yl)-3-(2,3,5,6-tetradeuterio-4-methylsulfonylphenyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3/i5D,6D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJVRJDLRVPLFE-KDWZCNHSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)C)[2H])[2H])S(=O)(=O)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone](/img/structure/B602394.png)



